![molecular formula C19H33NO3 B12535255 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- CAS No. 705922-11-8](/img/structure/B12535255.png)
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C23H31N5O6. It is a derivative of 1,3-propanediol, featuring an amino group and an octyloxy-substituted phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediol and 4-(octyloxy)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 1,3-propanediol with 4-(octyloxy)benzaldehyde to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-Propanediol: A simpler analog without the octyloxy-substituted phenyl group.
Fingolimod Hydrochloride: A related compound with similar structural features but different biological activities.
2-Methyl-1,3-Propanediol: A methyl-substituted analog with distinct chemical properties.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the octyloxy-substituted phenyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable in various applications.
Properties
CAS No. |
705922-11-8 |
|---|---|
Molecular Formula |
C19H33NO3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-amino-2-[2-(4-octoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-14-23-18-10-8-17(9-11-18)12-13-19(20,15-21)16-22/h8-11,21-22H,2-7,12-16,20H2,1H3 |
InChI Key |
NESWGBXFIXAUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
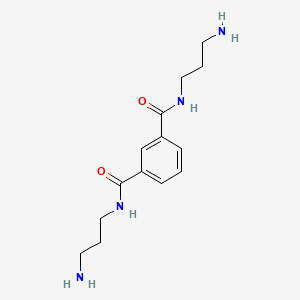
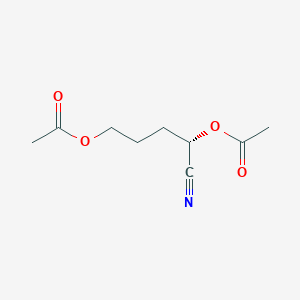
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
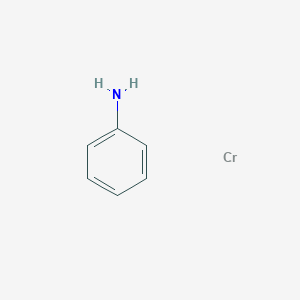
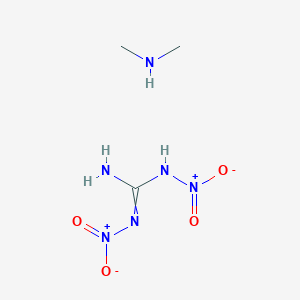
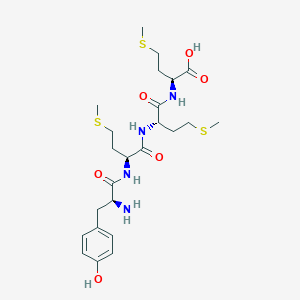
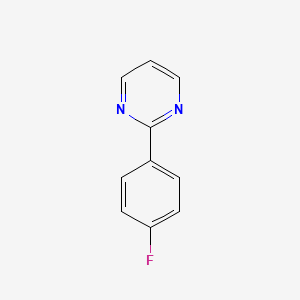
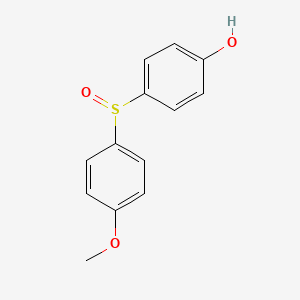
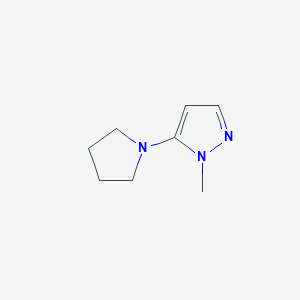
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)


